molecular formula C13H22N2O3 B596256 Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1228631-64-8

Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B596256
M. Wt: 254.33
InChI Key: OGAOJDIHLWJCOE-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the CAS Number: 1228631-64-8 . It has a molecular weight of 254.33 . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(9-15)5-4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a solid substance . It is stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 254.33 .

Scientific Research Applications

Supramolecular Arrangements and Crystallography of Cyclohexane-5-spirohydantoin Derivatives The research provides insights into the preparation and crystallographic analysis of cyclohexane-spirohydantoin derivatives, including tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. It highlights the significance of substituents on the cyclohexane ring in determining supramolecular arrangements and the relationship between molecular and crystal structures. The absence of solvent molecules in crystals and the influence of hydantoin rings in forming dimers and ribbons are notable findings (Graus et al., 2010).

Conformational Analysis and Spectral Characterization The study outlines the relative configuration of various spiro[4.5]decanes using comprehensive NMR techniques. The analysis of substituents, particularly the tert-butyl group, provides valuable information on the stereochemical preferences, tautomeric equilibriums, and chair conformations of the compounds. This research aids in understanding the structural intricacies of spirocyclic compounds (Guerrero-Alvarez et al., 2004).

Spirolactams as Pseudopeptides The synthesis of spirolactams as conformationally restricted pseudopeptides showcases their potential as Pro-Leu and Gly-Leu dipeptide surrogates. These compounds, including tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate, exhibit gamma-turn and type II beta-turn mimetics properties, making them significant for peptide synthesis and conformational studies (Fernandez et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, and others . It’s recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(9-15)5-4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOJDIHLWJCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate

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